4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride

描述

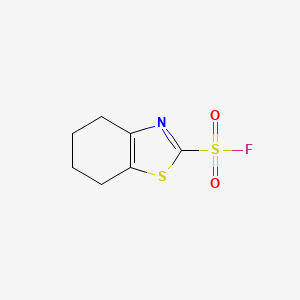

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is a bicyclic heterocyclic compound featuring a partially saturated benzothiazole core (tetrahydrobenzothiazole) and a sulfonyl fluoride (-SO₂F) substituent at the 2-position. The benzothiazole system comprises a benzene ring fused to a thiazole (five-membered ring containing sulfur and nitrogen). The sulfonyl fluoride group is highly electrophilic, enabling covalent interactions with nucleophilic residues (e.g., serine, cysteine) in biological targets, making it valuable in medicinal chemistry and chemical biology as a covalent inhibitor warhead .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLZEHMGXFYTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride typically involves the reaction of 2-bromodimedone with cyanothioacetamide, followed by further chemical modifications . The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base . The product is usually obtained as a white solid with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

化学反应分析

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Cyclization: The tetrahydrobenzo[d]thiazole ring can undergo cyclization reactions to form different heterocyclic derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, triethylamine, and dichloromethane . The reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, which can be further modified for specific applications .

科学研究应用

Synthetic Chemistry

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is utilized as a building block in synthetic chemistry due to its ability to participate in Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. These reactions allow for the incorporation of sulfonyl fluoride moieties into target molecules efficiently.

Key Applications in Synthesis:

- Functionalization of Nucleophiles: The sulfonyl fluoride group can be easily introduced to nucleophiles, facilitating high-yield synthesis of complex molecules .

- Building Blocks for Drug Discovery: Sulfonyl fluorides are valuable for creating libraries of compounds that can be screened for biological activity .

Drug Discovery and Chemical Biology

The compound has shown significant potential in drug discovery due to its ability to modify protein residues covalently. This characteristic is particularly useful for developing chemical probes and inhibitors.

Applications in Drug Development:

- Covalent Inhibitors: The reactivity of the sulfonyl fluoride group allows it to selectively modify amino acids such as serine and cysteine in proteins, which is crucial for designing targeted therapies .

- Chemical Probes: It can be integrated into bioactive molecules to enhance their efficacy and specificity .

Neuroprotective Research

Recent studies have highlighted the potential of this compound as a neuroprotective agent. This application is particularly relevant for neurodegenerative diseases.

Research Findings:

- A patent describes the use of this compound as a treatment for neurodegenerative conditions by modulating pathways involved in neuronal survival and function .

- The compound's ability to interact with specific protein targets makes it a candidate for further exploration in neuropharmacology.

Case Study: SuFEx Reactions

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophile Functionalization | Introduction of sulfonyl fluoride to amines | 85 |

| Library Generation | Creation of diverse compound libraries | 90 |

This table summarizes the outcomes from various studies utilizing this compound in SuFEx reactions.

Case Study: Neuroprotective Applications

| Study Reference | Disease Target | Mechanism of Action |

|---|---|---|

| US10874669B2 | Alzheimer's Disease | Modulation of neuroinflammatory pathways |

| PMC9835070 | Parkinson's Disease | Inhibition of apoptotic signaling |

These case studies illustrate the compound's potential therapeutic applications in neurodegenerative diseases.

作用机制

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial DNA gyrase, it binds to the ATP-binding site of the enzyme, preventing the replication of bacterial DNA . This action disrupts the bacterial cell cycle, leading to cell death. In cancer research, the compound induces apoptosis in leukemia cells by activating caspases and interacting with DNA molecules .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride with structurally or functionally related compounds, drawing insights from synthetic methodologies, physical properties, and applications.

Structural and Functional Group Comparisons

- Core Structure Differences: The target compound’s tetrahydrobenzothiazole core is distinct from the fully aromatic benzoxadiazole (–2) and benzothiadiazine () systems. Benzoxadiazole derivatives (e.g., 9a–9d) feature oxygen and nitrogen in their heterocyclic core, enabling strong π-conjugation for optoelectronic applications . Benzothiadiazine sulfonamides (e.g., compound b in ) share a sulfur-containing heterocycle but differ in ring size and substitution patterns.

Functional Group Reactivity :

- The sulfonyl fluoride group in the target compound is more reactive than sulfonamides (e.g., in benzothiadiazines) due to fluorine’s electronegativity, facilitating nucleophilic substitution reactions .

- Tetrazoles (e.g., in 9a–9d) act as carboxylate bioisosteres, improving metabolic stability in pharmaceuticals .

生物活性

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.

- Molecular Formula : C7H8FNO2S2

- Molecular Weight : 221.27 g/mol

- CAS Number : 2193067-47-7

The compound primarily acts as a dual kinase inhibitor , targeting:

- Casein Kinase 2 (CK2)

- Glycogen Synthase Kinase-3 Beta (GSK3β)

By inhibiting these kinases, it prevents the phosphorylation of the tumor suppressor protein PTEN , thus maintaining its active form and inhibiting the PTEN/PI3K/AKT signaling pathway. This mechanism is crucial for regulating cell growth and survival in various cancer types.

This compound has shown significant activity against:

- DNA Gyrase

- Topoisomerase IV

These enzymes are vital for DNA replication and transcription. The compound's inhibition leads to DNA damage and apoptosis in cancer cells .

Pharmacokinetics

The compound exhibits good bioavailability with effective concentrations of:

- CK2 inhibition at 19 μM

- GSK3β inhibition at 0.67 μM .

Cellular Effects

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines by:

- Disrupting DNA replication processes

- Inducing cell cycle arrest

- Upregulating apoptotic pathways via caspase activation .

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines including:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

The compound exhibited significant cytotoxicity with IC50 values ranging from 0.054 µM to 0.246 µM , indicating strong potential as an anticancer agent. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis .

Myorelaxant Activity

Another study synthesized derivatives of benzothiazoles and tested their myorelaxant properties. Some derivatives showed marked myorelaxant activity while others inhibited insulin secretion in pancreatic β-cells. This suggests potential applications in treating metabolic disorders alongside cancer therapy .

Comparison with Similar Compounds

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride | CK2 & GSK3β | Anticancer activity through apoptosis induction |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Bacterial DNA gyrase B | Inhibitory activity against bacterial infections |

| 2-(4-Aminophenyl)benzothiazoles | Various cancer targets | Selective antitumor effects |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the formation of the benzothiazole core followed by sulfonylation and fluorination. For example, sulfonyl fluoride introduction may use sulfuryl chloride (SO₂Cl₂) or fluorinating agents like DAST (diethylaminosulfur trifluoride). Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For instance, highlights the use of Pd(PPh₃)₂Cl₂ in thiazole ring formation, while emphasizes anhydrous conditions for sulfonylation steps. Optimization via fractional factorial design can resolve competing side reactions (e.g., hydrolysis of sulfonyl fluoride intermediates).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogenation of the tetrahydrobenzothiazole ring and sulfonyl fluoride moiety (δ ~120-125 ppm for S=O in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and ~1180 cm⁻¹ (symmetric S=O stretch) validate the sulfonyl group .

- HRMS : Accurate mass determination ensures molecular formula confirmation (e.g., C₇H₈FNO₂S₂ for the parent compound) .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous benzothiazole-sulfonyl fluorides?

- Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., fluorophenyl vs. thiophene substituents) or assay conditions. For example, shows that replacing a benzoxazole with an isopropoxy group alters binding affinity to kinase targets. To address contradictions:

- Perform docking simulations (e.g., AutoDock Vina) to compare binding modes of analogs.

- Standardize assays (e.g., consistent ATP concentrations in kinase inhibition studies) .

- Use SAR (Structure-Activity Relationship) analysis to isolate contributions of specific functional groups .

Q. What strategies mitigate decomposition of the sulfonyl fluoride group during in vitro studies?

- Methodological Answer : Sulfonyl fluorides are prone to hydrolysis in aqueous media. Mitigation approaches include:

- Buffered Solutions : Use pH 7.4 phosphate buffers with <10% organic cosolvent (e.g., DMSO) to stabilize the sulfonyl fluoride .

- Low-Temperature Storage : Store stock solutions at -80°C in anhydrous acetonitrile.

- Competitive Stability Assays : Monitor degradation via LC-MS and compare with stable analogs (e.g., sulfonamides) .

Q. How can computational modeling predict reactivity of the sulfonyl fluoride group in click chemistry or proteome profiling?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., sulfur in sulfonyl fluoride) .

- Molecular Dynamics (MD) : Simulate interactions with cysteine residues in proteins (e.g., GROMACS software) to predict labeling efficiency .

- In Silico Proteome Screening : Use tools like Chemoproteomic Scanner to rank potential off-targets .

Experimental Design & Data Analysis

Q. How to design a kinetic study to compare the sulfonyl fluoride’s reactivity with serine vs. cysteine proteases?

- Methodological Answer :

- Enzyme Kinetics : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) and measure initial reaction rates (V₀) at varying inhibitor concentrations.

- IC₅₀ Determination : Fit data to the Morrison equation for tight-binding inhibitors.

- MS-Based Validation : Confirm covalent adduct formation via tryptic digest and LC-MS/MS .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values.

- ANOVA with Tukey’s Test : Compare means across multiple concentrations or cell lines.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₇H₈FNO₂S₂ | |

| Key IR Peaks (cm⁻¹) | 1370 (S=O asym), 1180 (S=O sym) | |

| ¹³C NMR (S=O) | δ 120-125 ppm | |

| Stability (pH 7.4, 25°C) | t₁/₂ = 48 ± 2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。